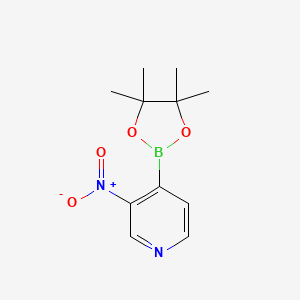
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is a complex organic compound that features both a hydroxypropyl group and a phenanthroline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the hydroxypropyl group followed by the introduction of the phenanthroline moiety. The final step would involve the coupling of these intermediates with adipic acid to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The phenanthroline moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions would vary based on the specific reaction but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of the phenanthroline moiety could lead to a dihydrophenanthroline derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound might exhibit biological activity, making it a candidate for drug development or biochemical studies.
Medicine: If the compound shows therapeutic potential, it could be developed into a pharmaceutical agent.
Industry: The compound could be used in materials science for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide would depend on its specific application. In coordination chemistry, it would act as a ligand, binding to metal ions through its phenanthroline and hydroxypropyl groups. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other phenanthroline derivatives or hydroxypropyl-substituted amides. Examples include:
- 1,10-Phenanthroline
- N1-(3-Hydroxypropyl)adipamide
- N1-(1,10-Phenanthrolin-5-yl)adipamide
Uniqueness
N1-(3-Hydroxypropyl)-N1-(1,10-phenanthrolin-5-yl)adipamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can exhibit properties not found in simpler or less functionalized analogs.
Eigenschaften
Molekularformel |
C21H24N4O3 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N'-(3-hydroxypropyl)-N'-(1,10-phenanthrolin-5-yl)hexanediamide |
InChI |
InChI=1S/C21H24N4O3/c22-18(27)8-1-2-9-19(28)25(12-5-13-26)17-14-15-6-3-10-23-20(15)21-16(17)7-4-11-24-21/h3-4,6-7,10-11,14,26H,1-2,5,8-9,12-13H2,(H2,22,27) |
InChI-Schlüssel |
IXRXIVSFPOPEHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N(CCCO)C(=O)CCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


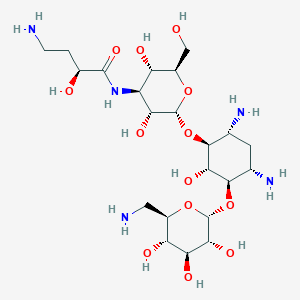
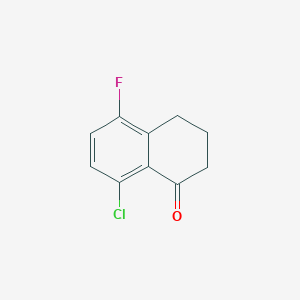
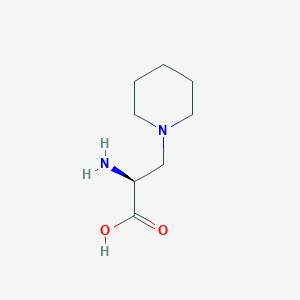
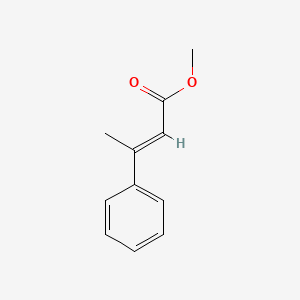
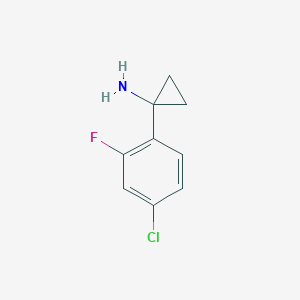
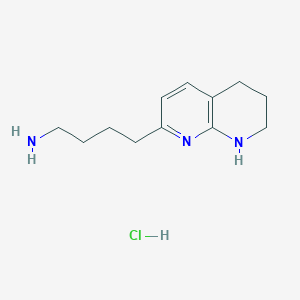


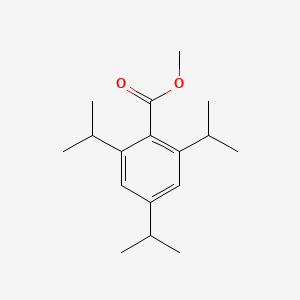


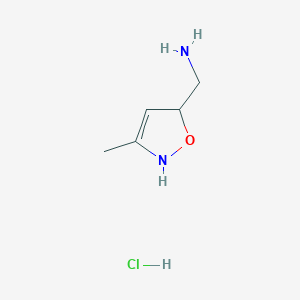
![4-Hydroxy-3-(3'-methoxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13140274.png)
